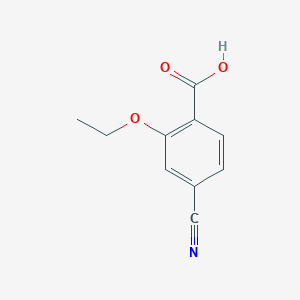

2-Ethoxy-4-cyanobenzoic acid

Descripción general

Descripción

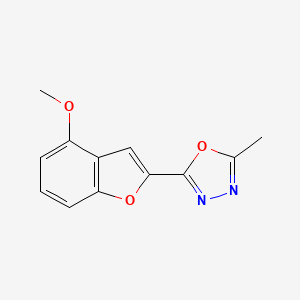

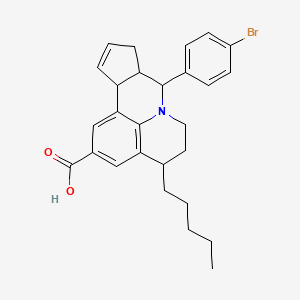

2-Ethoxy-4-cyanobenzoic acid is a chemical compound that has been used as a reactant in the synthesis of T-box riboswitch antiterminator RNA-binding oxazolidinone derivatives, Benzoate modified β-cyclodextrin derivatives and Pyrrolo [1,2-f]triazines for use as JAK2 inhibitors . It is also involved in decarboxylation, decarboxylative halogenation, and protodecarboxylation .

Synthesis Analysis

The synthesis of this compound involves the use of CuCN and NaCN in a reactor. Further details about the synthesis process are not available in the search results.Aplicaciones Científicas De Investigación

Tautomeric Equilibria Studies

2-Ethoxy-4-cyanobenzoic acid, a derivative of 2-cyanobenzoic acids, is significant in studying tautomeric equilibria, which is essential in various scientific fields. Iglesias, Ruiz, and Allegretti (2012) explored the ring-chain tautomeric equilibria of cyanobenzoic acids in different phases, highlighting their importance in understanding molecular behavior in various environments (Iglesias, Ruiz, & Allegretti, 2012).

Synthesis of Heterocyclic Compounds

Shimizu, Hirano, Satoh, and Miura (2009) demonstrated the utilization of arene carboxylic acids, similar in structure to this compound, in the synthesis of heterocyclic compounds. This process is noteworthy for producing fluorescent isocoumarin derivatives, relevant in material sciences and pharmaceuticals (Shimizu, Hirano, Satoh, & Miura, 2009).

Proton Shuttle in Arylation of Indoles

Pi, Lu, Liu, Lu, Xiao, Fu, and Guimond (2018) investigated various substituted 2-arylbenzoic acids, akin to this compound, for their effectiveness as proton shuttles. They found that these compounds significantly improve yield and selectivity in the arylation of indoles, a reaction critical in synthetic chemistry (Pi et al., 2018).

Synthesis of Pharmaceutical Intermediates

Salman, Babu, Ray, Biswas, and Kumar (2002) described the synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid from a similar compound, showcasing the role of such chemicals in forming key intermediates for pharmaceuticals like repaglinide (Salman et al., 2002).

Antimicrobial Activity Research

El-Hashash, Darwish, Rizk, and El-Bassiouny (2011) investigated 2-ethoxy-(4H)-3,1-benzoxazin-4-one, structurally related to this compound, for its reactivity with nitrogen nucleophiles, leading to the synthesis of novel quinazolinone derivatives with potential antimicrobial properties (El-Hashash et al., 2011).

Mesomorphic Property Studies

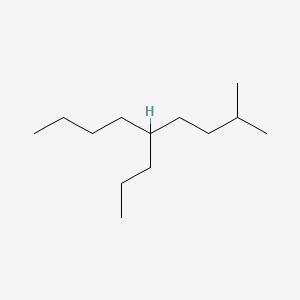

Okamoto, Umeda, and Takenaka (1998) researched the impact of long alkoxyl groups on the mesomorphic properties of cyanobenzoates, closelyrelated to this compound. Their work is crucial for understanding the formation of liquid crystalline phases, which has implications in material science and display technology (Okamoto, Umeda, & Takenaka, 1998).

Biodegradation Studies for Colon Targeting

Samyn, Kalala, Mooter, and Kinget (1995) conducted studies on poly(ether-ester) azo polymers containing various concentrations of substituted benzoic acids, similar to this compound, for their biodegradability. This research is vital for developing colon-specific drug release materials, offering advancements in targeted drug delivery systems (Samyn et al., 1995).

Synthesis of Cyanobenzoic Acids

Wang, Maguire, and Biehl (1998) explored the synthesis of 2-cyanobenzoic acids, closely related to this compound, emphasizing their role in organic synthesis and potential applications in various chemical industries (Wang, Maguire, & Biehl, 1998).

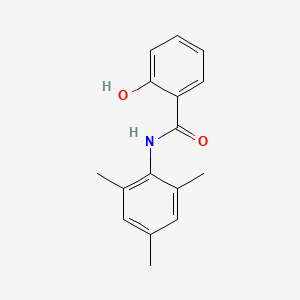

Interactions with Eugenol

Fujisawa, Atsumi, Satoh, and Sakagami (2003) examined the interaction between 2-ethoxybenzoic acid and eugenol, related to the structure of this compound, revealing insights into radical generation and scavenging mechanisms. Such studies are important in understanding chemical interactions that may have implications in dental materials and pharmacology (Fujisawa et al., 2003).

Dietary Metabolites

Mamer, Montgomery, Deckelbaum, and Granot (1985) identified urinary metabolites related to the intake of ethyl vanillin, which can be chemically related to this compound. This research contributes to the understanding of metabolic pathways and potential impacts on human health (Mamer et al., 1985).

Safety and Hazards

The safety data sheet for a related compound, cyanobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Direcciones Futuras

One of the future directions for the use of 2-Ethoxy-4-cyanobenzoic acid could be in the field of green chemistry. For instance, an electrocarboxylation route for synthesizing 4-cyanobenzoic acid by valorizing CO2 through the synergistic use of electrochemical techniques and ionic liquids has been described . This “green” synthesis could provide an environmentally friendly process for the design of plasticizers based on phthalate derivatives .

Propiedades

IUPAC Name |

4-cyano-2-ethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-14-9-5-7(6-11)3-4-8(9)10(12)13/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITJHKFIMRWIDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

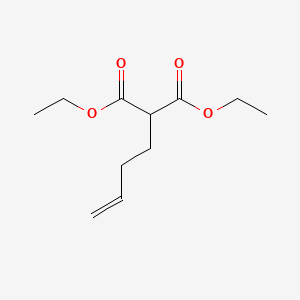

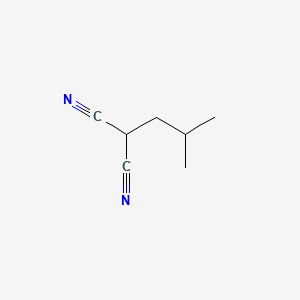

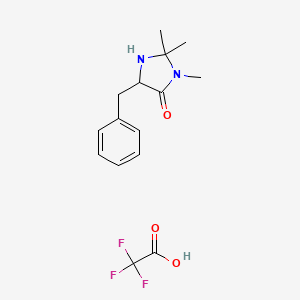

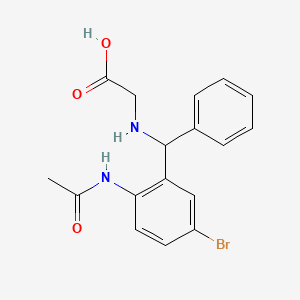

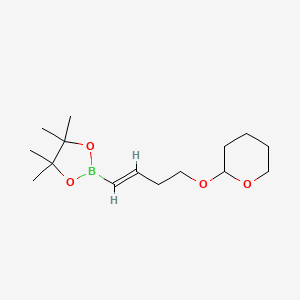

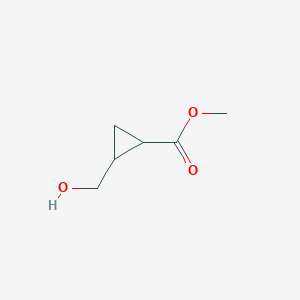

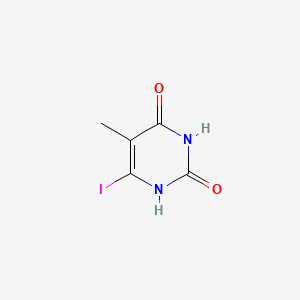

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B3327105.png)

![4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B3327141.png)